Cobicistat

Content Navigation

CAS Number

Product Name

IUPAC Name

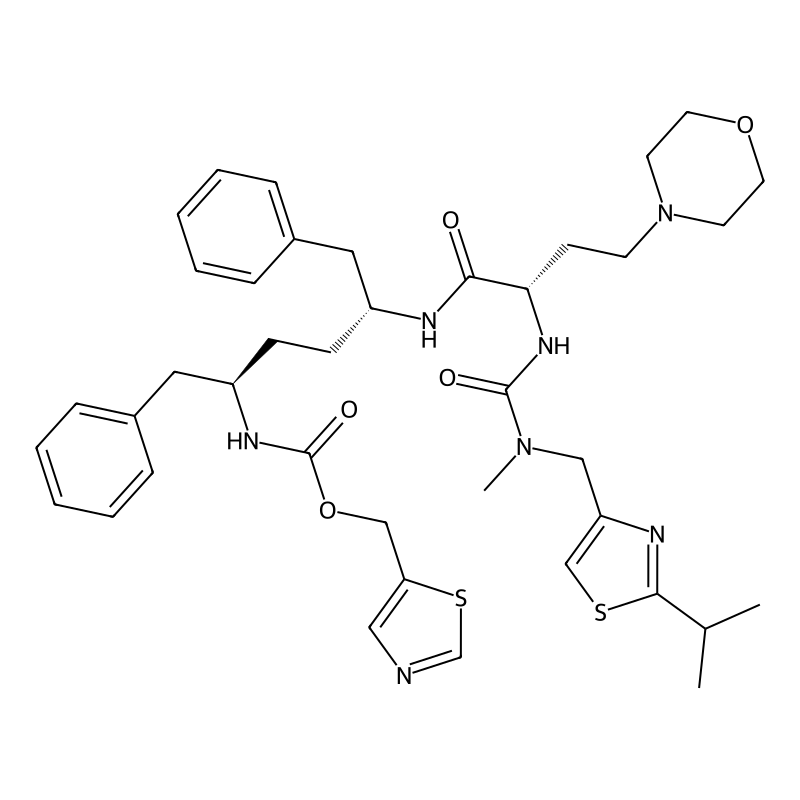

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Boosting Antiretroviral Therapy

Cobicistat is a CYP3A inhibitor. This means it inhibits an enzyme in the liver called cytochrome P450 3A, which is responsible for metabolizing (breaking down) many medications, including some antiretroviral drugs. By inhibiting CYP3A, cobicistat slows down the breakdown of these antiretroviral drugs, allowing them to stay in the bloodstream at higher concentrations for a longer duration. This allows for once-daily dosing regimens for certain combinations of antiretroviral drugs, improving adherence and potentially treatment outcomes [].

Source

[] Fundamentals of HIV Medicine 2021: CME Edition()

Exploring New Drug Combinations

Researchers are investigating the use of cobicistat with other medications beyond established antiretroviral therapies. Its ability to boost drug concentrations can be beneficial for drugs that are typically rapidly metabolized, potentially improving their efficacy in various therapeutic areas. Studies are ongoing to explore cobicistat's potential in combination with medications for Hepatitis C, tuberculosis, and malaria [, ].

Cobicistat, marketed under the brand name Tybost, is a pharmacokinetic enhancer used primarily in the treatment of human immunodeficiency virus infection (HIV/AIDS). It functions as a potent inhibitor of cytochrome P450 3A enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of various drugs. Unlike ritonavir, another CYP3A inhibitor, cobicistat has no intrinsic anti-HIV activity but is utilized to increase the effectiveness of other antiretroviral medications, such as atazanavir and darunavir, by enhancing their plasma concentrations without increasing the risk of drug resistance in HIV .

Chemical formula: C₄₀H₅₃N₇O₅S₂

Molar mass: 776.03 g·mol⁻¹

Cobicistat binds competitively to the CYP3A enzyme in the liver []. CYP3A is responsible for metabolizing various drugs, including some PI class HIV medications. By inhibiting CYP3A, Cobicistat reduces the metabolism of these HIV medications, leading to higher blood concentrations and improved efficacy [].

Cobicistat is generally well-tolerated, but side effects can occur, including increased blood creatinine levels, which may indicate potential kidney problems []. Cobicistat can also interact with other medications metabolized by CYP3A, so careful monitoring and dosage adjustments might be necessary during combination therapy [].

Cobicistat undergoes metabolic transformations primarily through the CYP3A pathway. It is metabolized by CYP3A and to a lesser extent by CYP2D6. The inhibition of CYP3A-mediated metabolism leads to increased systemic exposure of co-administered drugs that are substrates of this enzyme . The compound does not induce significant activity in other cytochrome P450 enzymes, which reduces the risk of off-target interactions compared to ritonavir .

Cobicistat is primarily used as a booster for HIV treatments. It is included in fixed-dose combination therapies such as:

- Elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil (marketed as Prezcobix)

- Atazanavir/cobicistat (marketed as Evotaz)

These combinations enhance the efficacy of the primary antiretroviral agents while minimizing adverse effects associated with higher doses .

Cobicistat shares similarities with several other compounds that inhibit cytochrome P450 enzymes or serve as pharmacokinetic enhancers. Notable comparisons include:

| Compound | Mechanism of Action | Anti-HIV Activity | Unique Features |

|---|---|---|---|

| Ritonavir | Inhibitor of CYP3A | Yes | Has both boosting and anti-HIV properties |

| Darunavir | Protease inhibitor | Yes | Directly targets HIV protease |

| Atazanavir | Protease inhibitor | Yes | Requires acidic environment for absorption |

| Saquinavir | Protease inhibitor | Yes | Older generation protease inhibitor |

Cobicistat stands out due to its selective inhibition profile and lack of direct anti-HIV activity, making it a safer alternative for boosting other antiretroviral therapies without contributing to drug resistance .

The retrosynthetic analysis of cobicistat reveals a sophisticated molecular architecture requiring careful strategic planning to establish three distinct chiral centers while maintaining stereochemical integrity throughout the synthetic sequence [1] [2]. The molecule can be strategically disconnected into three main structural fragments: the diphenylhexanediamine backbone, the morpholine-containing thiazole segment, and the isopropylthiazole carbamate terminus [3] [4].

Computer-assisted retrosynthetic analysis using advanced software platforms has identified multiple viable synthetic pathways, with particular emphasis on utilizing distinct starting materials to provide manufacturing flexibility and supply chain resilience [7] [8]. The retrosynthetic strategy prioritizes the formation of critical bonds through reliable coupling methodologies, specifically targeting the amide bond formations that connect the major structural segments [1] [2].

Starting Materials and Key Intermediates

The synthesis of cobicistat relies on a carefully selected portfolio of starting materials and intermediates that balance cost-effectiveness with synthetic accessibility [3] [4]. Cbz-L-phenylalaninol represents the primary commercial starting material, priced at approximately 1.15 USD per gram, and serves as the chiral foundation for the diphenylhexanediamine backbone [1] [2]. This starting material ensures consistent stereochemical configuration throughout the synthetic process [9].

The thiazole-containing components require specialized intermediates, including thiazolyl amine and lactone intermediates that undergo carbonyl diimidazole-mediated coupling to establish the morpholine-thiazole connection [1] [2]. The 4-methyl-2-isopropylthiazole component contributes to the terminal carbamate functionality and requires careful handling to maintain the integrity of the heterocyclic system [3] [6].

Solvent selection plays a crucial role in the synthetic strategy, with dichloromethane serving as the primary reaction medium due to its excellent solvation properties for the lipophilic intermediates [9] [10]. N,N-Dimethylformamide functions as the coupling solvent for specific transformations, particularly in the formation of amide bonds under mild conditions [3] [10].

A notable innovation in the synthetic approach involves the development of crystalline piperidine sulfamoyl intermediates that provide enhanced processability and improved synthetic efficiency [6] [10]. These novel intermediates represent a significant advancement in the manufacturing process, offering superior isolation and purification characteristics compared to traditional amorphous materials [6] [11].

Synthetic Methodologies

Original Synthesis Routes

The original synthesis routes for cobicistat were established through extensive medicinal chemistry optimization programs aimed at developing a selective cytochrome P450 3A inhibitor [1] [2]. The foundational synthetic approach begins with the preparation of the symmetric 1,4-diamine intermediate from Cbz-L-phenylalaninol through a well-established five-step sequence [1] [2].

The original route employs carbonyl diimidazole-mediated coupling as the primary methodology for connecting the thiazolyl amine component with the lactone intermediate [1] [2]. This transformation proceeds under mild conditions with typical yields ranging from 75-85%, establishing the critical morpholine-thiazole linkage that defines the pharmacophore [1]. The subsequent hydrolysis of the lactone followed by in situ protection of the resulting acid as its benzyl ester provides the necessary functionality for further elaboration [1] [2].

A particularly elegant aspect of the original synthesis involves the oxidation of the alcohol intermediate to the corresponding aldehyde, followed by reductive amination with morpholine to introduce the morpholine ring system [1] [2]. This sequence demonstrates high chemoselectivity and provides excellent yields under carefully controlled conditions [1].

The final steps of the original route involve hydrolysis of the benzyl ester to liberate the carboxylic acid, followed by peptide coupling with the diamine intermediate using standard EDC-HOBt methodology [1] [2]. This coupling reaction requires careful temperature control, typically maintained at -20°C to minimize epimerization and ensure stereochemical integrity [9] [10].

Alternative Synthetic Pathways

Alternative synthetic pathways have been developed to address manufacturing scalability and supply chain diversification requirements [3] [7] [4]. These routes focus on utilizing distinct starting materials while maintaining comparable synthetic efficiency and product quality [7] [12].

One notable alternative approach involves the use of indole-forming chemistry combined with Baeyer-Villiger oxidation methodology [7] [12]. This route demonstrates the application of C-H functionalization logic to reduce starting material costs and provide access to alternative synthetic intermediates [7]. The indole formation proceeds through palladium-catalyzed oxidative cyclization of anilines with β-ketoesters, yielding the desired heterocyclic framework in moderate to good yields [7] [12].

The incorporation of Baeyer-Villiger oxidation represents a significant strategic innovation, utilizing an acetyl group as a surrogate for the required hydroxyl functionality [7] [12]. This approach requires careful optimization of reaction conditions to achieve selectivity for the desired oxidation product while minimizing competing oxidation pathways [7].

Another alternative pathway employs Suzuki-Miyaura coupling methodology for the construction of carbon-carbon bonds within the molecular framework [13] [14]. This approach provides enhanced functional group tolerance and can accommodate a broader range of starting materials, contributing to manufacturing flexibility [13].

Coupling Reactions and Formation of Critical Bonds

The formation of critical bonds in cobicistat synthesis relies on several well-established coupling methodologies that have been optimized for large-scale manufacturing [3] [1] [6]. The primary amide bond formation utilizes EDC-HOBt coupling chemistry, which provides excellent yields and stereochemical control under carefully controlled conditions [1] [2] [9].

The EDC-HOBt coupling reaction requires precise temperature management, typically conducted at -20°C to 5°C to prevent epimerization of the stereogenic centers [9] [10]. The reaction proceeds through the formation of an activated ester intermediate, followed by nucleophilic attack by the amine component to yield the desired amide bond [1] [2]. Typical reaction times range from 12-24 hours to ensure complete conversion [9] [10].

Thiazole-morpholine coupling represents another critical bond-forming transformation that utilizes nucleophilic substitution methodology [3] [15]. This reaction proceeds under mild conditions and demonstrates excellent functional group compatibility [15]. The coupling typically employs basic conditions to facilitate the nucleophilic displacement, with yields ranging from 60-80% depending on the specific substrate structure [15].

Carbamate formation reactions play an essential role in the installation of protecting groups and the formation of the terminal carbamate functionality [3] [6]. These transformations utilize carbonate intermediates that react with amine nucleophiles under mild basic conditions [6]. The reactions typically proceed at room temperature with excellent yields and minimal side product formation [6] [11].

The development of crystalline piperidine sulfamoyl dimer formation represents a novel coupling methodology specifically optimized for cobicistat synthesis [6] [10] [11]. This transformation proceeds through a two-step sequence involving initial sulfamoyl formation followed by base-promoted dimerization [6] [11]. The crystalline nature of the product facilitates purification and provides enhanced stability for downstream processing [6] [10].

Scalable Manufacturing Processes

Industrial Production Considerations

The industrial production of cobicistat presents unique challenges due to the molecule's complex stereochemistry and the requirement for specialized formulation as an adsorbed complex with silicon dioxide [9] [16] [17]. The manufacturing process has been designed to accommodate batch sizes ranging from 50-200 kg while maintaining consistent product quality and yield [9] [18].

The stereochemical configuration of cobicistat is defined through the synthetic process and the use of starting materials with suitable chirality [9]. Appropriate specifications for starting materials ensure consistent quality during manufacture, with particular attention to enantiomeric purity requirements [9] [18]. The synthetic route has been validated through the successful manufacture of multiple commercial-scale batches at two different manufacturing sites [9].

A critical aspect of industrial production involves the management of cobicistat's unique physical properties [9] [16] [17]. Cobicistat is produced as an amorphous solid with a low glass transition temperature of 35°C, which creates significant processing challenges [9] [17]. Under ambient conditions, cobicistat undergoes moisture and temperature-induced phase transition from a foam into a rubber-like material, necessitating specialized handling and processing protocols [9] [16].

To address these physical property challenges, cobicistat is manufactured and isolated by adsorption onto silicon dioxide, creating a stable solid form suitable for further finished product manufacture [9] [16] [17]. The target loading of cobicistat on silicon dioxide ranges from 10-15% w/w, with appropriate ranges adopted to ensure robust downstream manufacturing processes [9]. This approach eliminates the need for organic solvents in early formulation development stages and provides enhanced stability characteristics [9].

Process validation has been completed through the manufacture of representative batches at both proposed manufacturing sites [9] [18]. The first site has produced 9 large-scale batches, while the second site has manufactured 7 large-scale batches, demonstrating process reproducibility and consistency [9]. Batch analysis data confirm that the active substance produced by both manufacturers maintains similar quality profiles [9].

Green Chemistry Applications

The implementation of green chemistry principles in cobicistat manufacturing focuses on solvent reduction, waste minimization, and the development of more environmentally sustainable synthetic pathways [19] [20] [21]. Recent advances in green chemistry approaches have been applied to optimize several key transformations within the synthetic route [19] [20].

Solvent selection and optimization represent primary areas for green chemistry implementation [20] [21]. The traditional synthetic route relies heavily on dichloromethane as the primary solvent, which presents environmental and safety concerns [9] [10]. Alternative solvent systems have been investigated, including the use of more environmentally benign solvents such as ethanol and water-based systems where compatible with the chemistry [22] [20].

Catalytic methodologies have been incorporated to improve atom economy and reduce waste generation [20] [21]. The development of more efficient coupling reactions that minimize the formation of stoichiometric byproducts represents a significant advancement in sustainable manufacturing [20]. These approaches include the optimization of EDC-HOBt coupling conditions to reduce excess reagent requirements and improve overall process efficiency [20].

Continuous flow chemistry principles have been explored for specific transformations within the cobicistat synthetic route [20] [21]. These approaches offer potential advantages in terms of reaction control, heat management, and waste reduction compared to traditional batch processing methods [20]. The implementation of continuous processing requires careful consideration of the complex stereochemistry and reaction conditions required for cobicistat synthesis [20].

Recovery and recycling protocols have been developed for key solvents and reagents used in the manufacturing process [20] [21]. Dichloromethane recovery systems have been implemented to minimize environmental impact and reduce manufacturing costs [9] [20]. These systems achieve recovery rates exceeding 95% while maintaining solvent quality suitable for reuse in subsequent batches [20].

The development of biocatalytic alternatives for specific transformations has been investigated as part of long-term sustainability initiatives [23] [19]. While direct biocatalytic routes to cobicistat remain challenging due to the molecule's complexity, individual transformations within the synthetic sequence may be amenable to enzymatic catalysis [23] [19].

Purification Techniques and Quality Control

The purification of cobicistat and its intermediates requires sophisticated analytical and preparative techniques to achieve the stringent purity requirements necessary for pharmaceutical applications [9] [22] [24] [25]. The final drug substance specification includes comprehensive testing for appearance, identification, water content, assay, enantiomeric purity, impurities, residual solvents, and heavy metals [9].

Crystallization techniques serve as the primary purification method for key intermediates throughout the synthetic sequence [3] [6] [10]. The development of crystalline forms for traditionally amorphous materials, such as the piperidine sulfamoyl intermediates, represents a significant advancement in purification methodology [6] [10] [11]. These crystalline forms demonstrate enhanced stability and provide superior purification characteristics compared to amorphous materials [6].

High-performance liquid chromatography (HPLC) methods have been developed and validated for both analytical and preparative applications [22] [24] [25]. The analytical HPLC method utilizes a C18 column with acetonitrile-phosphate buffer mobile phase systems, providing excellent separation of cobicistat from potential impurities and degradation products [25]. The method demonstrates linearity over the range of 7.5-45.0 μg/mL with correlation coefficients exceeding 0.999 [25].

Chiral HPLC analysis plays a critical role in confirming enantiomeric purity throughout the synthetic process [9] [22]. The chiral method has been validated to detect enantiomeric impurities at levels as low as 0.1% relative to the main component [9]. This analytical capability ensures that the stringent stereochemical requirements for pharmaceutical quality are consistently met [9].

Forced degradation studies have been conducted under acidic, alkaline, thermal, oxidative, and photolytic conditions to demonstrate the stability-indicating nature of the analytical methods [24] [25]. These studies confirm that degradation products do not interfere with the quantification of the active pharmaceutical ingredient and provide confidence in the analytical methodology [24] [25].

Mass spectrometry techniques, including high-resolution mass spectrometry, are employed for structural confirmation and impurity identification [26] [15]. These methods provide detailed fragmentation patterns that enable the identification of metabolites and degradation products, supporting both process development and regulatory requirements [26] [15].

The final drug substance is subjected to comprehensive quality control testing that includes microbiological examination according to pharmacopeial standards [9]. All testing is conducted according to validated analytical procedures that demonstrate appropriate specificity, linearity, precision, accuracy, and robustness [9] [22] [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Tybost is indicated as a pharmacokinetic enhancer of atazanavir 300 mg once daily or darunavir 800 mg once daily as part of antiretroviral combination therapy in human immunodeficiency virus-1 (HIV-1) infected adults and adolescents aged 12 years and older: weighing at least 35 kg co�administered with atazanavir orweighing at least 40 kg co�administered with darunavir.

Treatment of human immunodeficiency virus (HIV-1) infection

Pharmacology

MeSH Pharmacological Classification

ATC Code

J05

J05AR09

V03AX03

V - Various

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AX - Other therapeutic products

V03AX03 - Cobicistat

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP3A [HSA:1551 1576 1577 64816] [KO:K17691 K17689 K17690 K17692]

Other CAS

Absorption Distribution and Excretion

With single dose administration of [14C] cobicistat after multiple dosing of cobicistat for six days, the mean percent of the administered dose excreted in feces and urine was 86.2% and 8.2%, respectively.

Metabolism Metabolites

Wikipedia

Fonofos

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Common Drug Review New Combination Product Submission: Darunavir/Cobicistat/Emtricitabine/Tenofovir alafenamide (Symtuza): (Janssen Canada Inc.): Indication: A complete regimen for the treatment of HIV type 1 infection in adults and adolescents (aged 12 years and older with body weight at least 40 kg) with no known mutations associated with resistance to the individual components of Symtuza [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK540525/ PubMed PMID: 31034191.

3: CADTH Canadian Drug Expert Committee Recommendation: Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (Symtuza — Janssen Inc.): Indication: Treatment of HIV type 1 (HIV-1) infection [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2018 Jul. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK540287/ PubMed PMID: 31013021.

4: Giacomet V, Cossu MV, Capetti AF, Zuccotti G, Rizzardini G. An evaluation of elvitegravir plus cobicistat plus tenofovir alafenamide plus emtricitabine as a single-tablet regimen for the treatment of HIV in children and adolescents. Expert Opin Pharmacother. 2019 Feb;20(3):269-276. doi: 10.1080/14656566.2018.1559299. Epub 2018 Dec 26. Review. PubMed PMID: 30586314.

5: Squillace N, Bozzi G, Colella E, Gori A, Bandera A. Darunavir-cobicistat-emtricitabine-tenofovir alafenamide: safety and efficacy of a protease inhibitor in the modern era. Drug Des Devel Ther. 2018 Oct 29;12:3635-3643. doi: 10.2147/DDDT.S147493. eCollection 2018. Review. PubMed PMID: 30464395; PubMed Central PMCID: PMC6211373.

6: Deeks ED. Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection. Drugs. 2018 Jul;78(10):1013-1024. doi: 10.1007/s40265-018-0934-2. Review. PubMed PMID: 29915897.

7: Cevik M, Orkin C. Fixed dose darunavir boosted with cobicistat combined with emtricitabine and tenofovir alafenamide fumarate. Curr Opin HIV AIDS. 2018 Jul;13(4):315-319. doi: 10.1097/COH.0000000000000465. Review. PubMed PMID: 29528852.

8: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Addendum to Commission A15-61 [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 May 27. Available from http://www.ncbi.nlm.nih.gov/books/NBK458451/ PubMed PMID: 29144710.

9: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 Mar 30. Available from http://www.ncbi.nlm.nih.gov/books/NBK458440/ PubMed PMID: 29144685.

10: Tseng A, Hughes CA, Wu J, Seet J, Phillips EJ. Cobicistat Versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences. Ann Pharmacother. 2017 Nov;51(11):1008-1022. doi: 10.1177/1060028017717018. Epub 2017 Jun 19. Review. PubMed PMID: 28627229; PubMed Central PMCID: PMC5702580.

11: Angione SA, Cherian SM, Özdener AE. A Review of the Efficacy and Safety of Genvoya® (Elvitegravir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide) in the Management of HIV-1 Infection. J Pharm Pract. 2018 Apr;31(2):216-221. doi: 10.1177/0897190017710519. Epub 2017 May 30. Review. PubMed PMID: 28558493.

12: Antunes F. Atazanavir sulfate + cobicistat for the treatment of HIV infection. Expert Rev Anti Infect Ther. 2017 Jun;15(6):569-576. doi: 10.1080/14787210.2017.1323634. Epub 2017 May 9. Review. PubMed PMID: 28443391.

13: Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2016 Nov. Available from http://www.ncbi.nlm.nih.gov/books/NBK409851/ PubMed PMID: 28121099.

14: González-Domenech CM, Palacios R, Santos J. [Pharmacological aspects of darunavir/cobicistat]. Enferm Infecc Microbiol Clin. 2016 May;34 Suppl 1:30-33. doi: 10.1016/S0213-005X(17)30006-X. Review. Spanish. PubMed PMID: 28081761.

15: Navarro J, Curran A. Profile of once-daily darunavir/cobicistat fixed-dose combination for the treatment of HIV/AIDS. HIV AIDS (Auckl). 2016 Oct 31;8:175-182. eCollection 2016. Review. PubMed PMID: 27843352; PubMed Central PMCID: PMC5098528.

16: Darunavir/Cobicistat (Prezcobix) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Jul. Available from http://www.ncbi.nlm.nih.gov/books/NBK362499/ PubMed PMID: 27227212.

17: Nguyen T, McNicholl I, Custodio JM, Szwarcberg J, Piontkowsky D. Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir. AIDS Rev. 2016 Apr-Jun;18(2):101-11. Review. PubMed PMID: 27196356.

18: Greig SL, Deeks ED. Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection. Drugs. 2016 Jun;76(9):957-68. doi: 10.1007/s40265-016-0586-z. Review. PubMed PMID: 27189707.

19: Crutchley RD, Guduru RC, Cheng AM. Evaluating the role of atazanavir/cobicistat and darunavir/cobicistat fixed-dose combinations for the treatment of HIV-1 infection. HIV AIDS (Auckl). 2016 Mar 9;8:47-65. doi: 10.2147/HIV.S99063. eCollection 2016. Review. PubMed PMID: 27022304; PubMed Central PMCID: PMC4790521.

20: von Hentig N. Clinical use of cobicistat as a pharmacoenhancer of human immunodeficiency virus therapy. HIV AIDS (Auckl). 2015 Dec 22;8:1-16. doi: 10.2147/HIV.S70836. eCollection 2016. Review. PubMed PMID: 26730211; PubMed Central PMCID: PMC4694690.